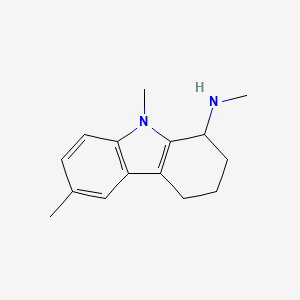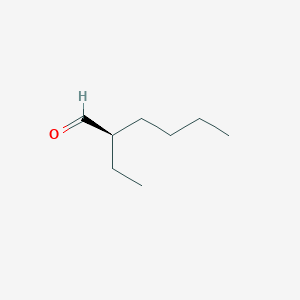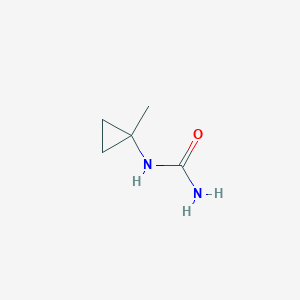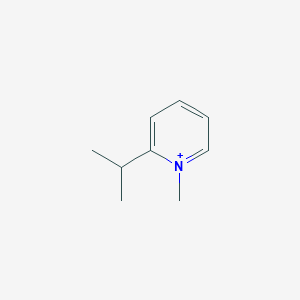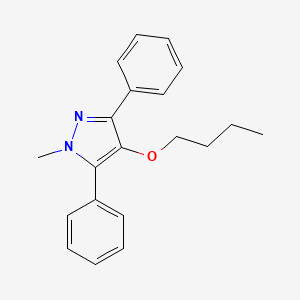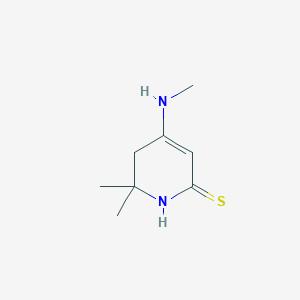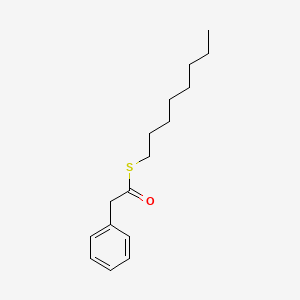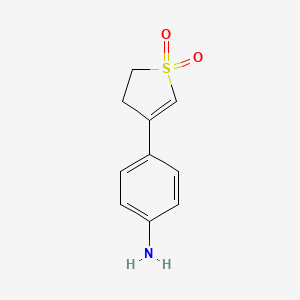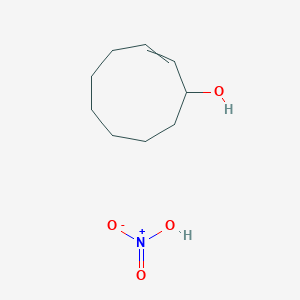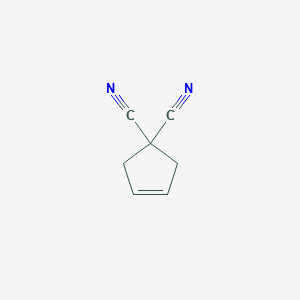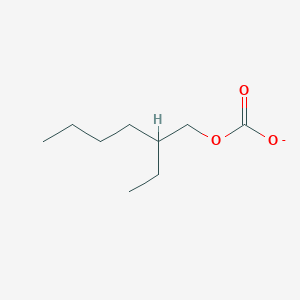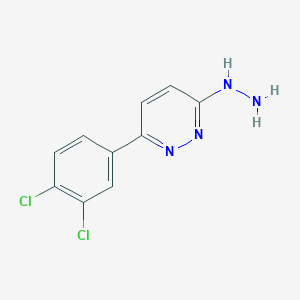
Agn-PC-00FY4L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-00FY4L is a chemical compound with a molecular mass of 255.1036 daltons . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired reactions.
Industrial Production Methods: Industrial-scale production may involve optimization of the synthetic route for higher yield and purity, using large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
Agn-PC-00FY4L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives and functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Agn-PC-00FY4L has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of Agn-PC-00FY4L involves its interaction with specific molecular targets and pathways:
Molecular Targets: These may include enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, and gene expression, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-00FY4L can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include AGN-PC-00FY4U and AGN-PC-005HH0
Uniqueness: this compound may have distinct structural features, reactivity, and applications that set it apart from these similar compounds.
Eigenschaften
CAS-Nummer |
60499-84-5 |
|---|---|
Molekularformel |
C10H8Cl2N4 |
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
[6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-2-1-6(5-8(7)12)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |
InChI-Schlüssel |
KSNLMXKKNJZKNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


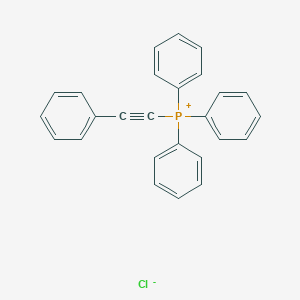
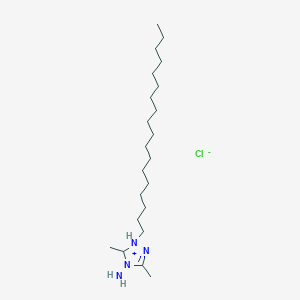
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
